ADENOSINE-2 8-3H 5/'-DIPHOSPHATE
Description
ADENOSINE-2 8-3H 5'-DIPHOSPHATE is a radiolabeled derivative of adenosine 5'-diphosphate (ADP), where tritium (³H) isotopes are incorporated at the 2 and 8 positions of the adenine ring. ADP is a nucleotide critical for energy transfer in cellular metabolism, acting as a substrate for ATP synthesis via oxidative phosphorylation and participating in enzymatic reactions such as glycogen biosynthesis . The ³H labeling enables precise tracking of ADP in biochemical assays, particularly in studies requiring isotope tracing, such as enzyme kinetics or metabolic flux analysis .
Properties
CAS No. |
178603-74-2 |
|---|---|
Molecular Formula |
C10H15N5Na3O10P2 |
Molecular Weight |
500.188 |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;; |
InChI Key |
VJZLETZZUNQROW-PPJGGCEGSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .
Chemical Reactions Analysis
Types of Reactions
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine triphosphate (ATP) or adenosine monophosphate (AMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: ATP and AMP are major products.
Reduction: Reduced forms of adenosine derivatives.
Substitution: Various substituted adenosine phosphates.
Scientific Research Applications
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:
Chemistry: Used as a reagent in studying phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and energy transfer within cells.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and as a diagnostic marker.
Industry: Utilized in the production of nucleotide analogs and as a component in biochemical assays
Mechanism of Action
The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .
Comparison with Similar Compounds
Comparison with Unmodified ADP and Other Nucleotide Diphosphates
ADP consists of adenine, ribose, and two phosphate groups. Its unmodified form (adenosine 5'-diphosphate) is a universal metabolite involved in energy transfer and signaling. Key comparisons include:
Key Findings :
Key Findings :
- Structural modifications (e.g., cyclization or sugar replacement) alter stability and bioactivity. For example, cyclic aristeromycin diphosphate ribose retains Ca²⁺-mobilizing capacity but resists hydrolysis better than cADPR .
- The ³H-labeled ADP lacks the cyclic structure required for calcium signaling, limiting its use to metabolic tracing rather than signaling studies .
Comparison with Radiolabeled and Modified Nucleotides
Radiolabeled nucleotides are critical for probing enzyme mechanisms:
Key Findings :
- Position-specific labeling (e.g., 2 and 8 in adenine) minimizes interference with enzyme binding compared to ribose-labeled analogs .
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